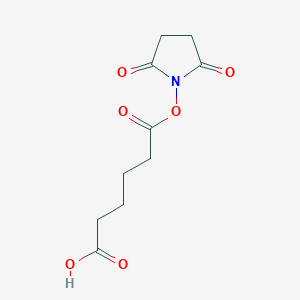

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid

Übersicht

Beschreibung

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidine-2,5-dione moiety, which is a common structural motif in many biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid typically involves the reaction of hexanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, usually at room temperature, to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can react with primary amines to form stable amide bonds.

Common Reagents and Conditions

Primary Amines: Used in substitution reactions to form amide bonds.

Acids and Bases: Employed in hydrolysis reactions to break the ester bond.

Major Products Formed

Amides: Formed from substitution reactions with primary amines.

Carboxylic Acids and N-Hydroxysuccinimide: Formed from hydrolysis reactions.

Wissenschaftliche Forschungsanwendungen

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the presence of the N-hydroxysuccinimide ester, which acts as an activating group, making the carboxyl group more reactive towards nucleophilic attack by amines . The resulting amide bonds are stable and resistant to hydrolysis, making them suitable for various applications in bioconjugation and drug delivery .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-(2,5-Dioxopyrrolidin-1-yl)-hexanoic acid: Similar in structure but lacks the ester linkage, making it less reactive in bioconjugation reactions.

2-(2,5-Dioxopyrrolidin-1-yl)propanamide: Another compound with a pyrrolidine-2,5-dione moiety, used in similar applications but with different reactivity and stability profiles.

Uniqueness

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid is unique due to its ability to form stable amide bonds under mild conditions, making it highly valuable in bioconjugation and drug delivery applications. Its reactivity and stability are superior to similar compounds, providing advantages in various scientific and industrial applications .

Biologische Aktivität

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid, with the CAS number 118380-07-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 243.21 g/mol. The compound's predicted density is about 1.39 g/cm³, and it has a boiling point around 422.9 °C .

Research indicates that compounds with similar structures often function as transdermal penetration enhancers . The incorporation of a dioxopyrrolidinyl moiety may enhance the lipophilicity and permeability of the compound across biological membranes, making it a candidate for improving drug delivery systems .

Lipophilicity and Transdermal Activity

The lipophilicity (logP) of such compounds is critical for their effectiveness as penetration enhancers. Studies have shown that higher logP values correlate with increased skin permeability. For instance, compounds derived from 6-aminohexanoic acid demonstrated significant enhancement ratios compared to oleic acid, suggesting that modifications to the chemical structure can lead to improved transdermal delivery .

Biological Activity

The biological activity of this compound has not been extensively documented in isolated studies; however, its structural relatives have provided insights into potential pharmacological effects:

Antitumor Activity

Some derivatives of dioxopyrrolidinyl compounds have shown low cytotoxicity (IC50 > 6.25 μM), indicating that while they may not exhibit strong antitumor effects themselves, they could serve as effective carriers for cytotoxic agents in combination therapies .

Anti-inflammatory Effects

Compounds with similar functionalities have been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways through enhanced skin delivery could make this compound relevant in treating dermatological conditions .

Data Table: Comparison of Related Compounds

| Compound Name | CAS Number | Molecular Weight | LogP | IC50 (μM) | Activity Type |

|---|---|---|---|---|---|

| This compound | 118380-07-7 | 243.21 | TBD | >6.25 | Potential penetration enhancer |

| Piperidine-derived ester | TBD | TBD | TBD | TBD | Enhanced skin permeability |

| Oleic Acid | N/A | N/A | ~5.0 | N/A | Traditional penetration enhancer |

Eigenschaften

IUPAC Name |

6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO6/c12-7-5-6-8(13)11(7)17-10(16)4-2-1-3-9(14)15/h1-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUFSYXQWPXFIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.